Bioavailability and First-Pass Metabolism: IS-5-MN (≈100%) vs. ISDN (≈19%)
Isosorbide-5-Mononitrate (5-ISMN) exhibits near-complete oral bioavailability, in stark contrast to Isosorbide Dinitrate (ISDN), which undergoes extensive first-pass hepatic metabolism. Direct oral administration of 20 mg 5-ISMN yields a peak plasma concentration of 483.2 ng/mL, whereas the same dose of ISDN produces a peak ISDN concentration of only 51.6 ng/mL, with 5-ISMN appearing as a metabolite at 144.4 ng/mL [1]. The absolute oral bioavailability of conventional ISDN is estimated at 19%, while 5-ISMN bioavailability approaches 100% due to the absence of first-pass metabolism [2].
| Evidence Dimension | Oral Bioavailability / Peak Plasma Concentration (Cmax) after 20 mg oral dose |
|---|---|
| Target Compound Data | 5-ISMN: Cmax = 483.2 ng/mL; Bioavailability ≈ 100% |
| Comparator Or Baseline | ISDN: Cmax (ISDN) = 51.6 ng/mL; Cmax (5-ISMN as metabolite) = 144.4 ng/mL; Bioavailability ≈ 19% |
| Quantified Difference | 5-ISMN Cmax is 3.3× higher than metabolite-derived 5-ISMN; Bioavailability is approximately 5× higher |
| Conditions | Single 20 mg oral dose in healthy volunteers; plasma concentration measured via validated assay |
Why This Matters
This difference eliminates the need for hepatic biotransformation to achieve therapeutic levels, ensuring more predictable exposure and reduced inter-individual variability in research and development applications.
- [1] Laufen H, Aumann M, Leitold M. Oral absorption and disposition of isosorbide dinitrate and isosorbide mononitrates in man. Arzneimittel-Forschung. 1983;33(7):980-984. View Source
- [2] Abshagen U, Betzien G, Endele R, Kaufmann B. Pharmacokinetics of intravenous and oral isosorbide-5-mononitrate. European Journal of Clinical Pharmacology. 1981;20:269-275. View Source
